molecular formula C16H18N2O3S B5816758 N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide

N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5816758
M. Wt: 318.4 g/mol
InChI Key: XJQSVFFRSHDPMV-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide, also known as MEPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MEPA belongs to a class of compounds known as sulfonamides, which have been used in medical treatments for over 70 years. MEPA has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of enzymes and receptors involved in various cellular processes. N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in pH regulation and ion transport. N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to bind to and inhibit the activity of the TRPV1 receptor, which is involved in pain perception and inflammation.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective effects. N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to reduce the production of inflammatory cytokines, inhibit tumor growth, and protect against neuronal damage. N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its ability to exhibit a range of biochemical and physiological effects, making it a versatile compound for studying various medical conditions. N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide's relatively simple synthesis method and low cost also make it an attractive candidate for drug development. However, one limitation of using N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide in lab experiments is its limited solubility in water, which may limit its effectiveness in certain applications.

Future Directions

Future research on N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide could focus on further elucidating its mechanism of action and identifying specific molecular targets. Additionally, N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide could be studied in combination with other compounds to determine its potential synergistic effects. Further research on N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide's potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's, could also be explored. Finally, N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide's potential as a drug candidate could be investigated through preclinical and clinical trials.

Synthesis Methods

N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 2-ethylbenzoyl chloride with methylsulfonyl chloride, followed by the addition of an amine group. The resulting compound can be purified through recrystallization and chromatography techniques.

Scientific Research Applications

N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been studied for its potential use in treating a variety of medical conditions, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. Inflammation studies have demonstrated that N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide can reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disease research, N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide has been shown to protect against neuronal damage and improve cognitive function.

properties

IUPAC Name

N-(2-ethylphenyl)-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-12-8-4-6-10-14(12)17-16(19)13-9-5-7-11-15(13)18-22(2,20)21/h4-11,18H,3H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQSVFFRSHDPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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